3,4,5-trimethoxy-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide hydrochloride
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Overview
Description
3,4,5-trimethoxy-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide hydrochloride is a complex organic compound with a variety of potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound features a benzamide core with multiple methoxy groups and a piperazine ring, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide hydrochloride typically involves multiple steps, starting with the preparation of the trimethoxybenzamide core. This can be achieved through the reaction of 3,4,5-trimethoxybenzoic acid with an appropriate amine, such as 2-(4-methylpiperazin-1-yl)pyridin-3-amine, under conditions that promote amide bond formation.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and purification processes.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methoxy groups can be oxidized to form hydroxyl groups.
Reduction: : The piperazine ring can be reduced to form a piperidine ring.
Substitution: : The benzamide core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Nucleophiles like amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of hydroxylated derivatives.
Reduction: : Formation of piperidine derivatives.
Substitution: : Formation of various substituted benzamides.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : It has potential as a therapeutic agent, particularly in the treatment of diseases involving the piperazine or benzamide functional groups.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other benzamides or piperazine derivatives, but the presence of the trimethoxy groups and the specific substitution pattern sets it apart.
List of Similar Compounds
Imatinib
Vemurafenib
Sorafenib
Dasatinib
These compounds share structural similarities and may have overlapping applications in research and medicine.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4.ClH/c1-23-8-10-24(11-9-23)19-15(6-5-7-21-19)22-20(25)14-12-16(26-2)18(28-4)17(13-14)27-3;/h5-7,12-13H,8-11H2,1-4H3,(H,22,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYFVBRDWDNUJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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